molecular formula C14H11BrN4O B14975125 N-(3-bromophenyl)-1-methyl-1H-benzotriazole-5-carboxamide

N-(3-bromophenyl)-1-methyl-1H-benzotriazole-5-carboxamide

Cat. No.: B14975125
M. Wt: 331.17 g/mol
InChI Key: HRNJQEQHIDNHAK-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-1-methyl-1H-benzotriazole-5-carboxamide is a chemical compound that belongs to the class of benzotriazole derivatives. This compound is characterized by the presence of a bromophenyl group attached to a benzotriazole ring, which is further substituted with a carboxamide group. Benzotriazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-1-methyl-1H-benzotriazole-5-carboxamide typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds. This reaction involves the coupling of a boronic acid or boronate ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions usually include a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-1-methyl-1H-benzotriazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzotriazole derivatives, while oxidation reactions can produce oxidized forms of the compound .

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-1-methyl-1H-benzotriazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to the active sites of enzymes, inhibiting their normal function. This inhibition can disrupt various physiological processes, leading to its observed biological effects . The molecular pathways involved may include the inhibition of enzyme activity, modulation of signal transduction pathways, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-bromophenyl)-1-methyl-1H-benzotriazole-5-carboxamide is unique due to its specific substitution pattern and the presence of the benzotriazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be leveraged in research and industrial applications .

Properties

Molecular Formula

C14H11BrN4O

Molecular Weight

331.17 g/mol

IUPAC Name

N-(3-bromophenyl)-1-methylbenzotriazole-5-carboxamide

InChI

InChI=1S/C14H11BrN4O/c1-19-13-6-5-9(7-12(13)17-18-19)14(20)16-11-4-2-3-10(15)8-11/h2-8H,1H3,(H,16,20)

InChI Key

HRNJQEQHIDNHAK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)NC3=CC(=CC=C3)Br)N=N1

Origin of Product

United States

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